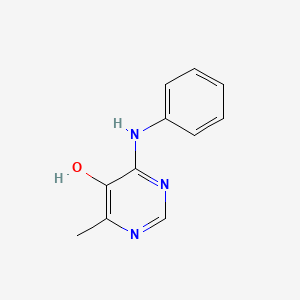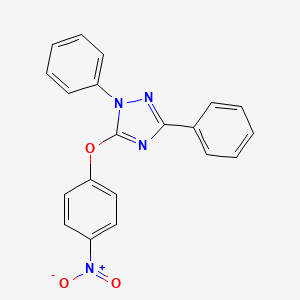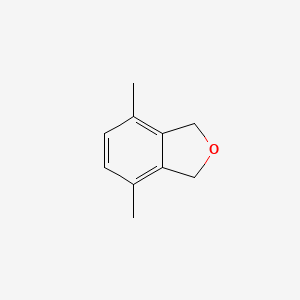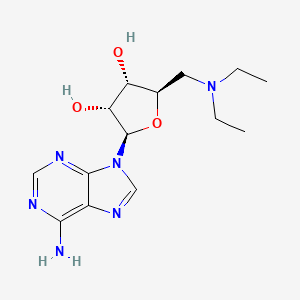![molecular formula C15H17NO2 B12914379 Isoxazole, 3-methyl-5-[2-phenyl-2-(2-propenyloxy)ethyl]- CAS No. 61449-17-0](/img/structure/B12914379.png)
Isoxazole, 3-methyl-5-[2-phenyl-2-(2-propenyloxy)ethyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-(Allyloxy)-2-phenylethyl)-3-methylisoxazole is a synthetic organic compound that belongs to the class of isoxazoles Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-(Allyloxy)-2-phenylethyl)-3-methylisoxazole can be achieved through several steps involving the formation of the isoxazole ring and the introduction of the allyloxy and phenylethyl groups. One common method involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.
Introduction of the Allyloxy Group: The allyloxy group can be introduced via an allylation reaction using an allyl halide and a suitable base.
Attachment of the Phenylethyl Group: The phenylethyl group can be attached through a Friedel-Crafts alkylation reaction using phenylethyl chloride and a Lewis acid catalyst.
Industrial Production Methods
Industrial production of 5-(2-(Allyloxy)-2-phenylethyl)-3-methylisoxazole would likely involve optimizing the above synthetic routes for large-scale production. This would include selecting cost-effective reagents, optimizing reaction conditions for high yield and purity, and implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-(2-(Allyloxy)-2-phenylethyl)-3-methylisoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace certain groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as halides, amines, or thiols under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
5-(2-(Allyloxy)-2-phenylethyl)-3-methylisoxazole has several scientific research applications:
Chemistry: It can be used as a building block in the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: The compound may be studied for its potential biological activities, including antimicrobial, antifungal, or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical agent, investigating its efficacy and safety in treating various diseases.
Industry: The compound could be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 5-(2-(Allyloxy)-2-phenylethyl)-3-methylisoxazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, disruption of cellular processes, or interaction with DNA or RNA.
Comparison with Similar Compounds
Similar Compounds
5-(2-(Allyloxy)-2-phenylethyl)-3-methylisoxazole: Unique due to the presence of both allyloxy and phenylethyl groups.
3-Allyl-2-(allyloxy)-5-bromoaniline: Contains an allyloxy group and a bromoaniline moiety.
2-Allyloxy-1-naphthoate: Features an allyloxy group attached to a naphthoate structure.
Uniqueness
5-(2-(Allyloxy)-2-phenylethyl)-3-methylisoxazole is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
61449-17-0 |
|---|---|
Molecular Formula |
C15H17NO2 |
Molecular Weight |
243.30 g/mol |
IUPAC Name |
3-methyl-5-(2-phenyl-2-prop-2-enoxyethyl)-1,2-oxazole |
InChI |
InChI=1S/C15H17NO2/c1-3-9-17-15(13-7-5-4-6-8-13)11-14-10-12(2)16-18-14/h3-8,10,15H,1,9,11H2,2H3 |
InChI Key |
ZOQUVTLXOGUUIH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=C1)CC(C2=CC=CC=C2)OCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(2H-1,3-Benzodioxol-5-yl)methyl]-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12914306.png)
![3,4,4,5-Tetramethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12914325.png)
![5,11-Dihexyl-5,11-dihydroindolo[3,2-b]carbazole](/img/structure/B12914330.png)




![1-Ethenyl-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole](/img/structure/B12914358.png)

![1-[(Diphenylphosphoryl)methyl]cycloheptan-1-ol](/img/structure/B12914394.png)

![1-(4-Chlorophenyl)-3H-pyridazino[4,5-b]indol-4(5H)-one](/img/structure/B12914401.png)


